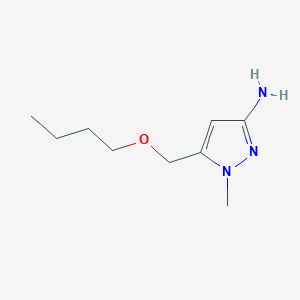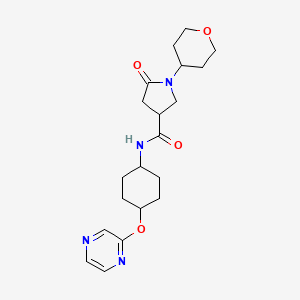
N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide" is a heterocyclic compound that features multiple rings, including a pyridazine ring, a pyridinyl group, and a triazolyl group. These types of compounds are often studied for their potential biological activities, such as antibacterial, antifungal, and anticancer properties, as well as their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves the formation of key ring structures through intramolecular cyclization or intermolecular coupling reactions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a metal-free oxidative N-N bond formation strategy . Similarly, the synthesis of pyridazine derivatives can involve reactions with aminopyridines and subsequent confirmation of the structures through spectroscopic techniques such as NMR and X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. X-ray diffraction analysis can provide detailed information about the crystal structure and the spatial arrangement of the molecular components .
Chemical Reactions Analysis
Heterocyclic compounds like the one described can undergo various chemical reactions, including acylation, annulation, and substitution. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilic and nucleophilic centers within the molecule. The interaction with different reagents can lead to the formation of new rings or the modification of existing ones, which can significantly alter the biological activity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure. These properties include solubility, melting point, boiling point, and stability, which can be influenced by the presence of different functional groups and the overall molecular conformation. The electronic distribution within the molecule can affect its reactivity and interaction with biological targets, which is crucial for its potential therapeutic applications .
properties
IUPAC Name |
N-benzyl-N-pyridin-2-yl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c27-19(16-9-10-18(24-23-16)26-14-20-13-22-26)25(17-8-4-5-11-21-17)12-15-6-2-1-3-7-15/h1-11,13-14H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOFZJVNONEVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(pyridin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

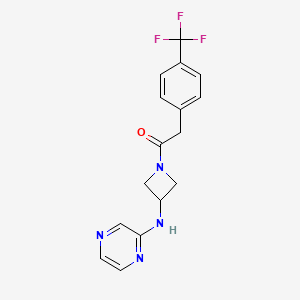
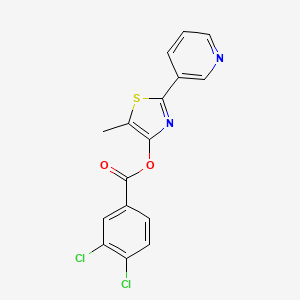
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
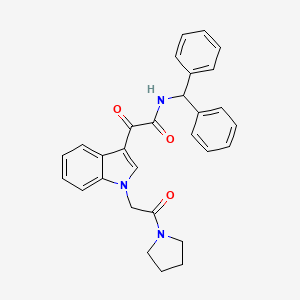
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)
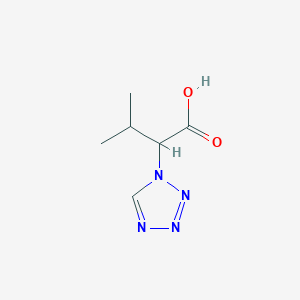
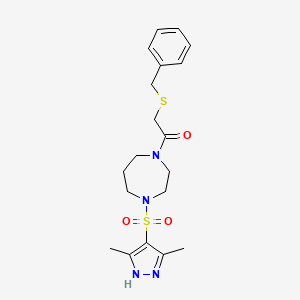
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)

